molecular formula C23H17ClF2N3NaO2S B11935224 Laj8DZ93GQ CAS No. 1782070-85-2

Laj8DZ93GQ

Cat. No.: B11935224
CAS No.: 1782070-85-2
M. Wt: 495.9 g/mol
InChI Key: LRGJOAHIPINMJO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of PAT-505 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The key steps include:

Industrial Production Methods: : Industrial production of PAT-505 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also involves rigorous quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Aromatic Compounds: From substitution reactions

Scientific Research Applications

Chemistry: : PAT-505 is used as a tool compound to study the role of autotaxin in various biochemical pathways. It helps in understanding the enzyme’s mechanism and its involvement in disease processes .

Biology: : In biological research, PAT-505 is used to investigate the effects of autotaxin inhibition on cell proliferation, migration, and cytokine production. It is particularly useful in studying cancer biology and inflammatory responses .

Medicine: : PAT-505 has shown promise in preclinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and liver fibrosis. It is also being explored for its potential in treating other fibrotic diseases and certain types of cancer .

Industry: : In the pharmaceutical industry, PAT-505 is used in drug development programs aimed at creating new therapies for diseases associated with autotaxin activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PAT-505: : PAT-505 is unique due to its high selectivity and potency as an autotaxin inhibitor. It has shown favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, making it a promising candidate for further development .

Properties

CAS No.

1782070-85-2

Molecular Formula

C23H17ClF2N3NaO2S

Molecular Weight

495.9 g/mol

IUPAC Name

sodium;3-[6-chloro-2-cyclopropyl-1-(1-ethylpyrazol-4-yl)-7-fluoroindol-3-yl]sulfanyl-2-fluorobenzoate

InChI

InChI=1S/C23H18ClF2N3O2S.Na/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31;/h3-5,8-12H,2,6-7H2,1H3,(H,30,31);/q;+1/p-1

InChI Key

LRGJOAHIPINMJO-UHFFFAOYSA-M

Canonical SMILES

CCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)[O-])C5CC5.[Na+]

Origin of Product

United States

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